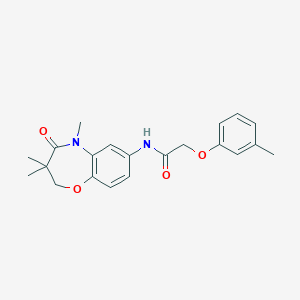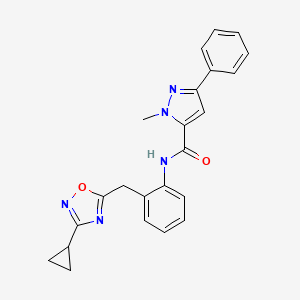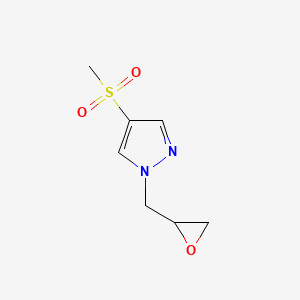
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol This compound features a pyrazole ring substituted with a methylsulfonyl group and an oxirane (epoxide) ring
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biochemical targets, influencing a range of cellular processes .
Mode of Action
It has been observed that similar compounds exhibit a self-curing characteristic in the presence of certain catalysts . This suggests that the compound may interact with its targets through a reaction of active ester and epoxide moieties .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it can be inferred that the compound may have significant impacts on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Méthodes De Préparation
The synthesis of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole typically involves the reaction of appropriate pyrazole derivatives with reagents that introduce the methylsulfonyl and oxirane groups. One common synthetic route involves the reaction of 4-methylsulfonyl-1H-pyrazole with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s epoxide ring makes it a potential candidate for studying enzyme-catalyzed epoxide ring-opening reactions, which are important in biochemistry.
Comparaison Avec Des Composés Similaires
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole can be compared with other similar compounds, such as:
4-Methylsulfonyl-1H-pyrazole: Lacks the epoxide ring, making it less reactive in certain chemical reactions.
1-(Oxiran-2-ylmethyl)pyrazole: Lacks the methylsulfonyl group, which affects its electron-withdrawing properties and reactivity.
4-Methylthio-1-(oxiran-2-ylmethyl)pyrazole:
Propriétés
IUPAC Name |
4-methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXDETOCEAVRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
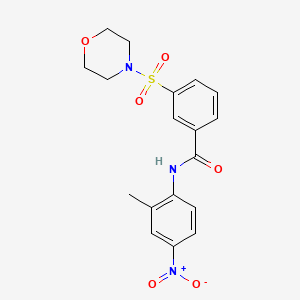


![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2914366.png)
![(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B2914367.png)
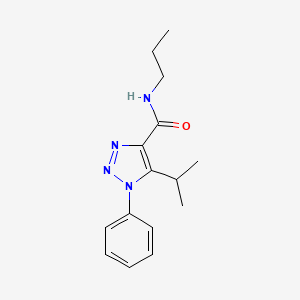
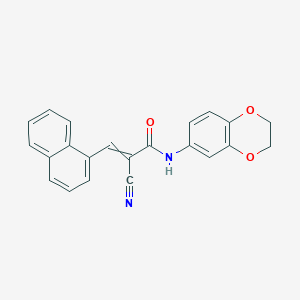
![5-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2914373.png)
![4-[butyl(ethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2914375.png)
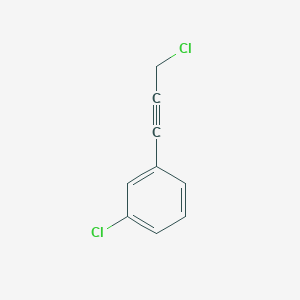
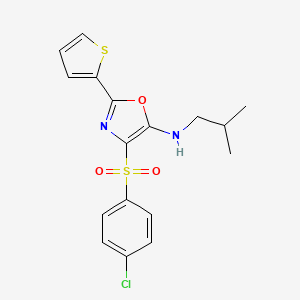
![4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2914379.png)
